N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-valine
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Overview
Description
2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-3-methylbutanoic acid is a complex organic compound with a unique structure that combines elements of furan, chromen, and butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-3-methylbutanoic acid involves multiple steps, starting with the preparation of the furochromen core. This core is typically synthesized through a multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine . The resulting intermediate is then subjected to further reactions to introduce the propanamido and butanoic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study various biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-3-methylbutanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular targets would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
- 3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
- (3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Uniqueness
What sets 2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-3-methylbutanoic acid apart from these similar compounds is the presence of the propanamido and butanoic acid groups, which may confer unique chemical and biological properties. These modifications could influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C21H23NO6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2R)-2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H23NO6/c1-10(2)19(20(24)25)22-18(23)6-5-13-12(4)15-7-14-11(3)9-27-16(14)8-17(15)28-21(13)26/h7-10,19H,5-6H2,1-4H3,(H,22,23)(H,24,25)/t19-/m1/s1 |
InChI Key |
PYULVGRVKXCJOD-LJQANCHMSA-N |
Isomeric SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@H](C(C)C)C(=O)O)C |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C(C)C)C(=O)O)C |
Origin of Product |
United States |
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